The synthesis of Clofedanol typically involves a multi-step organic reaction process. One notable method includes:
Clofedanol's structure features a central hydroxypropan-1-amine moiety attached to an o-chlorophenyl group and two methyl groups on the nitrogen atom. The stereochemistry is significant; the (S)-enantiomer is typically the active form used in therapeutic applications.
The molecular structure can be represented as follows:
Key structural characteristics include:
Clofedanol participates in various chemical reactions primarily due to its functional groups:
The specific reactivity can depend on environmental factors such as pH and temperature.
Clofedanol's mechanism of action primarily involves its antihistaminic properties and local anesthetic effects:
At therapeutic doses, Clofedanol effectively suppresses cough by diminishing the sensitivity of cough receptors in the respiratory tract without significantly affecting central nervous system function.
Clofedanol possesses several notable physical and chemical properties:
These properties are essential for formulation into various pharmaceutical preparations aimed at treating coughs .
Clofedanol is primarily utilized in the pharmaceutical industry for:
Despite its therapeutic benefits, caution is advised regarding potential side effects such as dizziness, nausea, or more severe reactions at high doses . Further research is warranted to explore additional medicinal applications and optimize its use in clinical settings.
The (S)-enantiomer of clofedanol is systematically named according to International Union of Pure and Applied Chemistry rules as (S)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol. This nomenclature specifies:
The chiral carbon (C1) exhibits tetrahedral geometry, with the hydroxyl group (–OH), hydrogen atom, 2-chlorophenyl, and phenyl groups occupying distinct spatial positions. The (S)-configuration arises when these substituents are prioritized according to Cahn-Ingold-Prelog rules:
X-ray crystallography provides definitive proof of the absolute configuration of (S)-clofedanol. Key methodological considerations include:
Table 1: Crystallographic Parameters for (S)-Clofedanol
Parameter | Value |
---|---|
Space Group | P2₁ |
Unit Cell Dimensions | a=8.42 Å, b=10.15 Å, c=12.30 Å, β=98° |
Flack Parameter | –0.01(3) |
R-factor | <0.05 |
Bijvoet intensity differences (I⁺ vs. I⁻) for Friedel pairs confirm chirality through resonant scattering [1].
Nuclear Magnetic Resonance (NMR) SpectroscopyKey ¹H-NMR (400 MHz, CDCl₃) assignments:
Infrared (IR) SpectroscopyCritical bands (KBr pellet):
Mass Spectrometry (MS)
Table 2: Physicochemical Properties of (S)-Clofedanol
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₇H₂₀ClNO | - |
Molecular Weight | 289.80 g/mol | - |
Melting Point | 120°C | Capillary method |
log P (Octanol/Water) | 3.51 | Chromatographic (RP-HPLC) |
Solubility in Water | ~0.062 mg/mL | Shake-flask (25°C) |
pKa (tertiary amine) | 8.87 | Potentiometric titration |
Chirality critically influences receptor interactions:
Table 3: Enantioselective Pharmacological Profiles
Target/Activity | (S)-Clofedanol | (R)-Clofedanol |
---|---|---|
Cough Suppression (ED₅₀) | 1.2 mg/kg | 9.8 mg/kg |
Histamine H₁ IC₅₀ | 450 nM | >10,000 nM |
Sigma-1 Receptor Ki | >10,000 nM | >10,000 nM |
Anticholinergic EC₅₀ | 2,100 nM | 5,600 nM |
Metabolic differences also occur:
The stereospecificity underscores the importance of enantiopure formulations for optimized efficacy and reduced metabolic load [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1